tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Purity Benchmarking Procurement Quality Control Analytical Specification

tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 2288708-62-1) is a synthetic heterocyclic intermediate that integrates an indazole pharmacophore with a partially unsaturated dihydropyridine core, protected by a tert-butyloxycarbonyl (Boc) group. Belonging to the broader class of indazole-substituted dihydropyridines, this scaffold is recognized for its utility in constructing ATP-competitive kinase inhibitors—most notably the Akt inhibitor A-443654 (Ki = 0.16 nM) —and c-Met tyrosine kinase inhibitors.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 2288708-62-1
Cat. No. B2371796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate
CAS2288708-62-1
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=CC1)C2=NNC3=CC=CC=C32
InChIInChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-13-6-4-5-7-14(13)18-19-15/h4-8H,9-11H2,1-3H3,(H,18,19)
InChIKeyCWPUCSFRVLGMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 2288708-62-1): A Versatile Indazole-Dihydropyridine Scaffold for Kinase-Targeted Drug Discovery


tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS 2288708-62-1) is a synthetic heterocyclic intermediate that integrates an indazole pharmacophore with a partially unsaturated dihydropyridine core, protected by a tert-butyloxycarbonyl (Boc) group [1]. Belonging to the broader class of indazole-substituted dihydropyridines, this scaffold is recognized for its utility in constructing ATP-competitive kinase inhibitors—most notably the Akt inhibitor A-443654 (Ki = 0.16 nM) [2]—and c-Met tyrosine kinase inhibitors [3]. The compound combines a rigid, planar indazole hydrogen-bonding motif with a conformationally constrained six-membered ring that can be further functionalized or reduced, positioning it as a strategic intermediate rather than an end-product active pharmaceutical ingredient.

Why tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate Cannot Be Simply Replaced by an In-Class Analog


Indazole-dihydropyridine intermediates are not interchangeable commodities because even minor structural variations—saturation state of the nitrogen heterocycle, identity of the N-protecting group, and substitution position on the indazole—can produce large differences in downstream synthetic efficiency, final compound potency, and ADME properties [1]. The target compound’s particular combination of the 3-yl indazole regiochemistry, the partially unsaturated dihydropyridine ring, and the Boc protecting group has been specifically optimized in multiple kinase inhibitor programs to achieve sub-nanomolar target affinity and cellular activity [2]. Evidence presented below demonstrates that alternative scaffolds (e.g., piperazine analogs, regioisomeric indazole attachments, or differently N-protected variants) either reduce target engagement, alter key physicochemical parameters relevant to permeability, or require additional synthetic steps that lower overall yield. These differences make casual substitution risky for applications where reproducibility of published SAR, purity, and synthetic tractability are paramount.

Head-to-Head Evidence: Quantifiable Differentiation of tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate from Its Closest Comparators


Purity Specification: MolCore NLT 97% vs. Industry Baseline 95%

A direct comparison of vendor specifications reveals that MolCore supplies tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate at a minimum purity of NLT 97% under an ISO-certified quality system . In contrast, the majority of competing vendors—including AKSci, CymitQuimica (Biosynth), Delta-B, and Chemenu—list the same compound at 95% minimum purity [1]. This 2% absolute purity difference reduces the total impurity burden by 40% (from 5% to 3%), a meaningful reduction for downstream reactions where cumulative impurities can affect yield and crystallization behavior.

Purity Benchmarking Procurement Quality Control Analytical Specification

Molecular Weight Advantage vs. Piperazine Analog (CAS 947498-81-9) for Fragment-Based Design

The target compound (C17H21N3O2, MW = 299.37 g/mol) is 3.0 g/mol lighter than its closest readily available heterocyclic analog, tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate (C16H22N4O2, MW = 302.37 g/mol) [1][2]. Although the absolute difference is modest, the dihydropyridine scaffold omits the additional nitrogen atom present in piperazine, reducing the heavy atom count (22 vs. 23) and making it structurally more consistent with fragment-like lead optimization principles (MW < 300 is a common fragment threshold). This lower MW may translate to slightly improved ligand efficiency indices when the scaffold is elaborated into final kinase inhibitors.

Fragment-Based Drug Discovery Molecular Weight Optimization Ligand Efficiency

Computed Lipophilicity: Lower XLogP3 of Dihydropyridine vs. Piperazine Analog Suggests More Favorable Oral Absorption Window

The target compound has a computed XLogP3-AA value of 2.6 [1], compared with a LogP of 2.75 for the piperazine analog tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate [2]. Although both values fall within the generally acceptable range for oral absorption (LogP 1–3), the dihydropyridine analog is 0.15 log units less lipophilic. In lead optimization, a LogP reduction of this magnitude can contribute to lower nonspecific protein binding, reduced hERG channel blockade risk, and improved aqueous solubility—all critical parameters for progressing kinase inhibitors from in vitro potency to in vivo efficacy.

ADME Prediction Lipophilicity Optimization Oral Bioavailability

Topological Polar Surface Area: Dihydropyridine Scaffold Predicts Higher Passive Permeability than Piperazine Analog

Topological polar surface area (TPSA) is a key determinant of passive membrane permeability and blood-brain barrier penetration. The piperazine analog tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate has a calculated TPSA of 61.46 Ų [1]. The target dihydropyridine compound is predicted to have a lower TPSA than the piperazine comparator, owing to the absence of the second basic nitrogen in the heterocyclic ring (1 H-bond donor, 3 H-bond acceptors for both compounds by count, but the piperazine nitrogen contributes additional polar surface area) [2]. A TPSA below 60 Ų is generally associated with improved CNS penetration potential; if this reduction is confirmed, the dihydropyridine scaffold would offer a measurable advantage for CNS-targeted kinase inhibitor programs.

Passive Permeability Blood-Brain Barrier Penetration Polar Surface Area

Synthetic Versatility: Boc Protection and Dihydropyridine Unsaturation Provide a Divergent Branch Point Not Available in Saturated Piperidine Analogs

The Boc protecting group on the dihydropyridine nitrogen can be selectively removed under mild acidic conditions (TFA, HCl/dioxane) to yield the free amine for further functionalization, while the dihydropyridine double bond serves as a handle for reduction (to piperidine), oxidation, or cycloaddition reactions—all without affecting the indazole NH [1]. In contrast, a fully saturated piperidine analog would require a separate dehydrogenation step to achieve equivalent unsaturation, adding 1–2 synthetic steps and reducing overall yield. This divergent branching capability means the same building block can be used to access multiple distinct lead series, maximizing the value of a single procurement.

Synthetic Intermediate Protecting Group Strategy Divergent Synthesis

Caveat on High-Strength Comparative Evidence: Limitations of Available Published Data

It must be explicitly noted that high-strength, peer-reviewed, head-to-head comparative biological or synthetic yield data specifically for CAS 2288708-62-1 versus its closest structural analogs is not currently available in the public domain. The evidence presented above relies on vendor specification comparisons, in silico property predictions, and class-level inferences drawn from indazole-dihydropyridine patent literature. No direct enzymatic Ki comparison, cellular IC50 comparison, or multi-step synthetic yield comparison between this compound and its nearest analogs has been published in a peer-reviewed journal as of the search date [1]. This limitation does not negate the utility of the scaffold—which is well-validated through its role in generating potent Akt and c-Met inhibitors—but it means procurement decisions must weigh the demonstrated supply-chain (purity) and structural (MW, lipophilicity, scaffold versatility) advantages against the absence of direct comparator biological data.

Data Transparency Evidence Grading Research Procurement Risk

Optimal Procurement and Application Scenarios for tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring High-Purity Building Blocks with Documented Quality Control

When multi-step SAR campaigns demand building blocks with minimal impurity interference, procurement of the MolCore NLT 97% grade directly addresses the 2% purity advantage over the standard 95% specification . This is especially relevant for libraries of 50+ analogs, where cumulative 5% impurity levels can generate false-positive biological readouts or complicate HPLC purification. The ISO-certified quality system provides audit-trail documentation suitable for publication-ready experimental sections.

Fragment-Based Drug Discovery Preferring Low-Molecular-Weight, Low-Lipophilicity Indazole Scaffolds

Compared to the piperazine analog (MW 302.37, LogP 2.75), the target compound (MW 299.37, XLogP3 2.6) offers both a lighter starting point for fragment elaboration and a more favorable lipophilic profile for oral absorption optimization [1][2]. Programs targeting kinases with stringent ligand-efficiency requirements should prioritize this scaffold to maximize room for potency-enhancing substituents without exceeding lead-like property thresholds.

CNS-Penetrant Kinase Inhibitor Programs Requiring Low Polar Surface Area Scaffolds

The predicted lower topological polar surface area of the dihydropyridine core relative to the piperazine analog (61.46 Ų) suggests improved passive blood-brain barrier permeability [3]. Medicinal chemistry teams pursuing CNS targets such as brain-penetrant Akt or GSK-3β inhibitors should evaluate this scaffold over the piperazine variant, with the expectation of reduced P-glycoprotein efflux liability based on TPSA considerations.

Divergent Medicinal Chemistry Libraries That Require a Single Intermediary for Multiple Scaffold Series

The Boc-protected dihydropyridine can be deprotected to a secondary amine, reduced to a piperidine, or further functionalized at the double bond—offering at least 3 distinct diversification pathways from a single purchased intermediate [4]. This divergent synthetic utility reduces the number of separate building blocks that must be procured, inventoried, and quality-controlled, lowering overall operational costs for mid-size medicinal chemistry groups running multiple lead series in parallel.

Quote Request

Request a Quote for tert-Butyl 4-(1H-indazol-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.